An In-depth Technical Guide to 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 1156136-99-0)
An In-depth Technical Guide to 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 1156136-99-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic sulfonyl chloride. Its unique substitution pattern, featuring a chloro, a methyl, and a nitro group, makes it a valuable reagent in synthetic organic chemistry, particularly in the construction of complex sulfonamides for medicinal chemistry applications. The presence of these varied functional groups offers multiple points for diversification and influences the reactivity of the core sulfonyl chloride moiety. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, designed to empower researchers in its effective application.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its key physicochemical properties can be summarized from supplier information and predicted data.
| Property | Value | Source(s) |
| CAS Number | 1156136-99-0 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₄S | [2] |
| Molecular Weight | 270.09 g/mol | [2] |
| Appearance | Likely a solid (typical for substituted benzenesulfonyl chlorides) | Inferred from related compounds |
| Purity | >95% (as commercially available) | [2] |
Synthesis of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
A representative synthesis would likely involve the reaction of 2-chloro-3-methyl-5-nitrobenzene with chlorosulfonic acid. This electrophilic aromatic substitution is a standard method for introducing the sulfonyl chloride group onto an aromatic ring.
Representative Experimental Protocol (Based on Analogous Syntheses)
Reaction Scheme:
Caption: Plausible synthesis of the title compound.
Procedure:
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In a fume hood, to a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl and SO₂), add an excess of chlorosulfonic acid.
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Cool the chlorosulfonic acid in an ice bath.
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Slowly add 2-chloro-3-methyl-5-nitrobenzene dropwise to the cooled chlorosulfonic acid, maintaining a low temperature.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-70 °C) for several hours to drive the reaction to completion. The reaction progress can be monitored by TLC or GC.
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Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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The sulfonyl chloride product will precipitate as a solid.
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Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
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Dry the purified product under vacuum.
Reactivity and Mechanistic Insights
The reactivity of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity is enhanced by the presence of two oxygen atoms and a chlorine atom, as well as the strongly electron-withdrawing nitro group on the aromatic ring. The primary reaction of this compound is nucleophilic substitution at the sulfonyl sulfur.
Sulfonamide Formation
The most significant application of this reagent is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry for the creation of a wide array of biologically active molecules.
General Reaction Scheme:
Caption: General sulfonamide synthesis workflow.
The reaction proceeds readily in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The choice of solvent is typically a non-protic organic solvent like dichloromethane, tetrahydrofuran, or acetonitrile.
Representative Experimental Protocol for Sulfonamide Synthesis
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Dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath (0 °C).
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In a separate flask, dissolve 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (1.05 equivalents) in the same anhydrous solvent.
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Add the sulfonyl chloride solution dropwise to the cooled amine solution with stirring.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography or recrystallization.
Safety and Handling
Substituted benzenesulfonyl chlorides, particularly those with nitro groups, are hazardous and require careful handling. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds provide a strong basis for safe handling procedures.
Hazard Classification (Inferred from related compounds):
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[5] |
Personal Protective Equipment (PPE) and Engineering Controls
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Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[5]
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator with an appropriate cartridge.[5]
First Aid Measures
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents. The compound is likely moisture-sensitive.[6]
-
Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations.
Applications in Drug Discovery and Development
Aromatic sulfonyl chlorides are pivotal building blocks in medicinal chemistry. The resulting sulfonamide linkage is a key structural motif in a wide range of pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its ability to mimic a peptide bond.
While specific drugs synthesized from 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride are not documented in publicly available literature, its structure suggests its utility in creating libraries of novel compounds for screening against various biological targets. The chloro, methyl, and nitro groups provide opportunities for further chemical modification, allowing for the fine-tuning of a drug candidate's structure-activity relationship (SAR).
Conclusion
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is a valuable, albeit not extensively documented, reagent for organic synthesis. Its reactivity as a sulfonyl chloride, combined with the potential for further functionalization, makes it a useful tool for medicinal chemists. Adherence to strict safety protocols is essential when handling this corrosive and potentially toxic compound. This guide provides a foundational understanding to enable its safe and effective use in a research setting.
References
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2-chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride — Chemical Substance Information. NextSDS. Available from: [Link]
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2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride — Chemical Substance Information. NextSDS. Available from: [Link]
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Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
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2-chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride. PubChemLite. Available from: [Link]
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2-Chloro-5-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 15155333. PubChem. Available from: [Link]
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Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Available from: [Link]
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m-CHLORONITROBENZENE. Organic Syntheses Procedure. Available from: [Link]
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Process for the preparation of aromatic sulfonyl chlorides. Justia Patents. Published August 16, 1991. Available from: [Link]
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An alternative synthetic route to the neuroleptic compound Pipothiazine. Semantic Scholar. Available from: [Link]
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Benzenesulfonyl chloride, 2-chloro-5-nitro- - Substance Details - SRS | US EPA. Available from: [Link]
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Published November 29, 2025. Available from: [Link]
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PROCESS FOR THE PREPARATION OF AROMATIC OR HETEROAROMATIC SULFONYL HALIDES. European Patent Office. Published December 25, 1995. Available from: [Link]
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2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784. PubChem. Available from: [Link]
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2-Chloro-5-nitrobenzenesulfonyl chloride | C6H3Cl2NO4S | CID 20630. PubChem. Available from: [Link]
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(PDF) 1-Chloro-2-methyl-3-nitrobenzene. ResearchGate. Available from: [Link]
